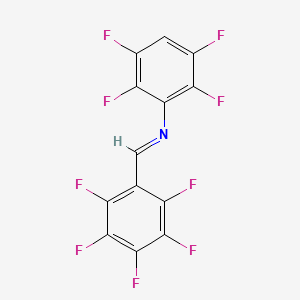![molecular formula C17H16ClNOS B14347857 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL CAS No. 98095-84-2](/img/structure/B14347857.png)
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a chlorine atom at the seventh position and a methylamino group at the ninth position, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative.
Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthenes.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine receptors, which are implicated in its antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter signaling pathways, leading to alterations in neuronal activity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene used as an antipsychotic agent.
Thiothixene: Known for its use in the treatment of schizophrenia.
Uniqueness
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthenes. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Eigenschaften
CAS-Nummer |
98095-84-2 |
|---|---|
Molekularformel |
C17H16ClNOS |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
7-chloro-9-[3-(methylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C17H16ClNOS/c1-19-9-3-5-12-13-4-2-6-15(20)17(13)21-16-8-7-11(18)10-14(12)16/h2,4-8,10,19-20H,3,9H2,1H3 |
InChI-Schlüssel |
PUOJURMVADTYMN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC=C1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


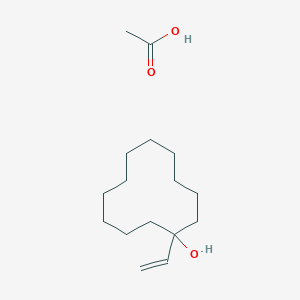

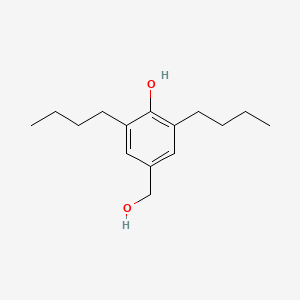
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
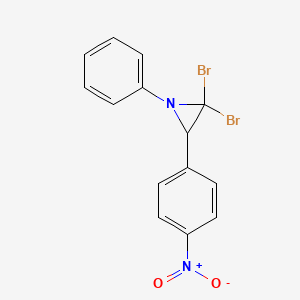



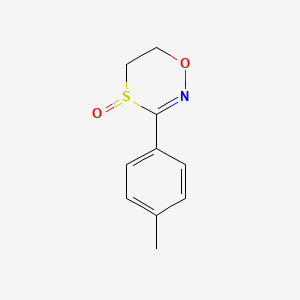

![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)


